An In-depth Technical Guide to Ethyl 2,5-dichloronicotinate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Ethyl 2,5-dichloronicotinate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,5-dichloronicotinate, a halogenated pyridine derivative, is a versatile building block in modern organic synthesis. Its strategic placement of chloro-substituents and an ethyl ester functional group on the pyridine ring renders it a valuable precursor for the synthesis of a diverse range of complex molecules. The electron-deficient nature of the pyridine ring, further accentuated by the two chlorine atoms, makes it susceptible to various nucleophilic substitution reactions, providing a gateway to novel chemical entities. This guide offers a comprehensive overview of the physicochemical properties, synthesis, and applications of Ethyl 2,5-dichloronicotinate, with a particular focus on its role in medicinal chemistry and drug discovery.
Physicochemical Properties
Ethyl 2,5-dichloronicotinate is a solid at room temperature.[1] A comprehensive summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 148065-10-5 | [2][3] |
| Molecular Formula | C₈H₇Cl₂NO₂ | [2][3] |
| Molecular Weight | 220.05 g/mol | [2][3] |
| Physical Form | Solid | [1] |
| Purity | ≥95% | [2] |
| InChI Key | WNYVXIWPEGGUKG-UHFFFAOYSA-N | [2] |
Synthesis of Ethyl 2,5-dichloronicotinate
The synthesis of Ethyl 2,5-dichloronicotinate is primarily achieved through the esterification of its corresponding carboxylic acid, 2,5-dichloronicotinic acid. The overall synthetic strategy involves the formation of the 2,5-dichloropyridine core followed by carboxylation and subsequent esterification.
Part 1: Synthesis of the Precursor - 2,5-Dichloropyridine
A plausible synthetic route to the key intermediate, 2,5-dichloropyridine, can be adapted from patented industrial processes.[4] This multi-step synthesis is designed for safety and scalability.
Experimental Protocol: Synthesis of 2,5-Dichloropyridine (Adapted from[4])
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Condensation: A maleic diester (e.g., diethyl maleate) is reacted with nitromethane in the presence of an organic base catalyst to yield cis-5-nitro-4-oxo-2-pentenoic acid ester.
-
Hydrogenation and Cyclization: The resulting pentenoic acid ester undergoes hydrogenation, typically with a palladium-on-carbon or Raney nickel catalyst, which facilitates both the reduction of the nitro group and subsequent cyclization to form 2,5-dihydroxypyridine.
-
Chlorination: The 2,5-dihydroxypyridine is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to replace the hydroxyl groups with chlorine atoms, yielding 2,5-dichloropyridine.
Part 2: Carboxylation and Esterification
The final steps involve the introduction of the carboxylic acid group at the 3-position of the pyridine ring, followed by esterification.
Experimental Protocol: Synthesis of Ethyl 2,5-dichloronicotinate
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Directed Ortho Metalation and Carboxylation: 2,5-Dichloropyridine can be selectively carboxylated at the 3-position. This is typically achieved through directed ortho metalation using a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching with carbon dioxide to form 2,5-dichloronicotinic acid.[5]
-
Fischer Esterification: The resulting 2,5-dichloronicotinic acid is then subjected to Fischer esterification.[6] The acid is refluxed with an excess of ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to yield Ethyl 2,5-dichloronicotinate.[7][8] The reaction is driven to completion by removing the water formed during the reaction.
Applications in Drug Development and Medicinal Chemistry
Ethyl 2,5-dichloronicotinate serves as a crucial starting material for the synthesis of various biologically active compounds. The two chlorine atoms on the pyridine ring act as handles for introducing diverse functionalities through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[9]
While specific, publicly disclosed applications of the 2,5-dichloro isomer are less common than its 4,6-dichloro counterpart, its utility can be inferred from the broader class of dichloronicotinates in medicinal chemistry. These compounds are key intermediates in the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs.[10][11]
The general strategy involves the sequential displacement of the chlorine atoms with various nucleophiles, such as amines, to build up the desired pharmacophore. The differential reactivity of the chlorine atoms can allow for selective and controlled synthesis.
The resulting substituted nicotinic acid esters can be further modified, for example, by hydrolysis of the ester to the carboxylic acid, which can then be coupled with other fragments to generate complex drug candidates. The pyridine nitrogen also offers a site for potential N-oxide formation or quaternization, further expanding the chemical space accessible from this versatile starting material.
Safety and Handling
Ethyl 2,5-dichloronicotinate is classified as a hazardous substance and should be handled with appropriate safety precautions.[1]
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
-
Precautionary Statements:
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
Response: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled, remove person to fresh air and keep comfortable for breathing.[1]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[1]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[1]
-
It is imperative to consult the material safety data sheet (MSDS) before handling this compound and to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
Ethyl 2,5-dichloronicotinate is a valuable and reactive intermediate in organic synthesis. Its dichlorinated pyridine core provides a robust platform for the construction of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. While detailed public information on its specific applications is somewhat limited compared to its isomers, the fundamental reactivity patterns of dichloronicotinates suggest its significant potential in the discovery and development of novel bioactive compounds. A thorough understanding of its synthesis, properties, and safe handling is essential for researchers looking to leverage this versatile building block in their synthetic endeavors.
References
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